molecular formula C6H13NO2 B173919 N-(2-Methoxy-2-methylpropyl)formamide CAS No. 112129-25-6

N-(2-Methoxy-2-methylpropyl)formamide

Cat. No. B173919
M. Wt: 131.17 g/mol
InChI Key: DYEBUUZRQLKSKM-UHFFFAOYSA-N
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Description

N-(2-Methoxy-2-methylpropyl)formamide is an organic compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.17 g/mol . The IUPAC name for this compound is 2-methoxy-2-methylpropylformamide .


Synthesis Analysis

The synthesis of N-formamides, including N-(2-Methoxy-2-methylpropyl)formamide, traditionally involves the use of excessive formylating reagents such as formic acid, chloral, formate, methanol, formaldehyde, and carbon .


Molecular Structure Analysis

The InChI code for N-(2-Methoxy-2-methylpropyl)formamide is 1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8) . The compound has a complexity of 91.1 and a topological polar surface area of 38.3 Ų .


Physical And Chemical Properties Analysis

N-(2-Methoxy-2-methylpropyl)formamide has a molecular weight of 131.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Application in Polymer and Material Science

N-(2-Hydroxypropyl)formamide (HPF) and its derivatives have been utilized as new plasticizers for corn starch, aiding in the preparation of thermoplastic starch (TPS). This application demonstrates the material's usefulness in improving the properties of biodegradable polymers, like corn starch. The interaction between HPF and starch is evidenced by Fourier-transform infrared spectroscopy, and its effects on the crystallinity and water resistance of TPS are notable (Dai et al., 2010).

Involvement in Controlled Polymerization Processes

Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been studied for drug delivery applications. Controlled room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM) has been facilitated by using specific chain transfer agents and initiating species. This study highlights the chemical's role in developing controlled polymerization conditions for pharmaceutical applications (Convertine et al., 2004).

Applications in Organic Synthesis

N-methoxy-N-methylamide derivatives have been employed in the enantioselective synthesis of piperidines, showcasing the compound's utility in producing pharmacologically relevant structures with specific stereochemistry (Calvez et al., 1998). Additionally, N-formylation of amines using methanol and molecular oxygen over gold nanoparticles has been reported, indicating a significant role in the synthesis of formamide (Ishida & Haruta, 2009).

Contribution to Green Chemistry

Formamides, including those derived from N-(2-Methoxy-2-methylpropyl)formamide, have been synthesized using environmentally friendly methods. For instance, a study demonstrates the synthesis of formamides using CO2 and H2, highlighting the compound's role in sustainable chemical processes (Liu et al., 2017).

Theoretical and Computational Chemistry Studies

N-substituted formamides have been the subject of ab initio theoretical studies, investigating the intramolecular hydrogen transfer processes. Such studies contribute to a deeper understanding of molecular interactions and reaction mechanisms in formamides (Guo & Ho, 1999).

properties

IUPAC Name

N-(2-methoxy-2-methylpropyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEBUUZRQLKSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563881
Record name N-(2-Methoxy-2-methylpropyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxy-2-methylpropyl)formamide

CAS RN

112129-25-6
Record name N-(2-Methoxy-2-methylpropyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of MIBAHCl (220.00 g, 99.0% (GC), 1.56 mol) in methyl formate (767.32 g, 12.73 mol) was heated to reflux, and triethylamine (175.39 g, 1.73 mol) was added dropwise. The reaction mixture was heated to reflux. The reaction was monitored by TLC until disappearance of MIBAHCl. After 68 hours, the resulting white suspension was cooled to room temperature the solution was filtered and the residue rinsed with diethyl ether (2862 mL). The filtrate was concentrated by rotary evaporation under reduced pressure and the product, a yellow oil, was distilled under reduced pressure (1.5 mmHg). MIBF was yielded as a colorless liquid (201.34 g, 98% yield, 99.8% (GC), b.p.: 120.0-120.5° C./1.50 mmHg); TLC Rf 0.2 (4:1 ethyl acetate/hexanes, detection with p-anisaldehyde spray); FTIR(neat): v 3300, 3061, 2977, 2938, 2831, 2751, 1671, 1534, 1469, 1385, 1368, 1287, 1238, 1183, 1164, 1079, 1034, 1004, 957, 858, 721, 666 cm−1; 1H-NMR(600 MHz, CDCl3): δ 1.13 (s, 6H, 2 CH3), 3.16 (s, 3H, OCH3), 3.28 (d, J=5.9 Hz, 2H, CH2 ), 6.12 (br s, 1H, NH), 8.19 (s, 1H, CHO); 13C-NMR (151 MHz, CDCl3): δ 22.5 (2 CH3), 46.0 (CH2), 49.4 (OCH3), 74.1 (C), 161.4 (CHO); MS (EI): m/z=132[M+H]+; MS (CI): m/z=132[M+H]+.
Quantity
767.32 g
Type
reactant
Reaction Step One
Quantity
175.39 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-methoxyisobutylamine (16.4 g, 0.16 mol) and a catalytic amount of p-toluenesulphonic acid (75 mg) at 0° C. was added slowly ethylformate (11.79 g, 12.92 ml, 0.16 mol). After the slightly exothermic reaction ceased, the solution was refluxed for 16 hours, and distilled through a Vigreux column to give 19.36 g (93%) of N-formyl-2-methoxyisobutylamine, bp 74° C./15 mm.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
12.92 mL
Type
reactant
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AJ Van Wyk, A Van Aswegen, O Knoesen… - International journal of …, 1991 - Elsevier
A convenient synthesis of MMI (MIBI) and its ethyl analogue EMI was developed. A reliable 99m Tc labelling method and easy formulation of these isonitriles are also described. HPLC …
Number of citations: 10 www.sciencedirect.com

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